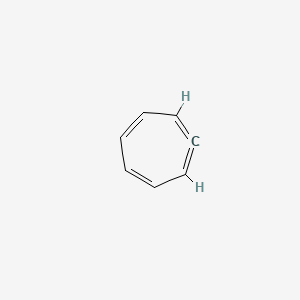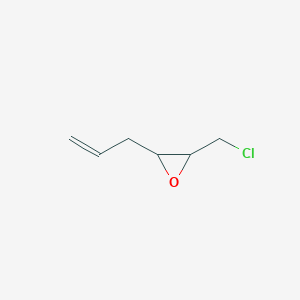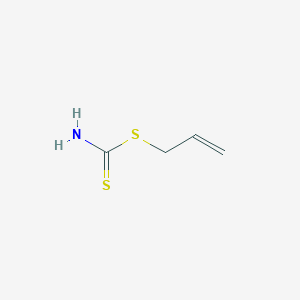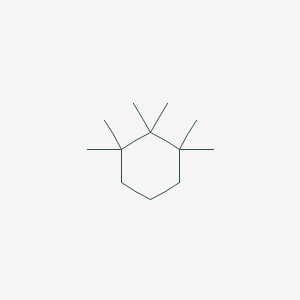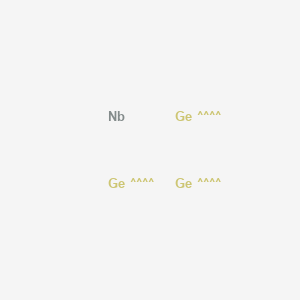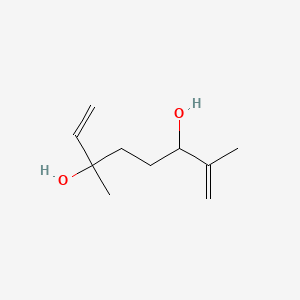
2,6-Dimethylocta-1,7-diene-3,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylocta-1,7-diene-3,6-diol is an organic compound with the molecular formula C10H18O2 It is a type of monoterpenoid, which is a class of terpenes consisting of two isoprene units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-1,7-diene-3,6-diol can be achieved through several synthetic routes. One common method involves the reaction of isoprene with formaldehyde under acidic conditions to form the intermediate, which is then subjected to further reactions to yield the desired compound . The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of catalysts to enhance the reaction rate and efficiency. The industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylocta-1,7-diene-3,6-diol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and alkanes. These products are valuable intermediates for further chemical synthesis and applications .
Applications De Recherche Scientifique
2,6-Dimethylocta-1,7-diene-3,6-diol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,6-Dimethylocta-1,7-diene-3,6-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7-Dimethylocta-1,7-diene-3,6-diol
- 2,6-Dimethyl-1,7-octadiene-3,6-diol
- 3,7-Dimethyl-1,5-octadien-3,7-diol (Terpenediol I)
Uniqueness
2,6-Dimethylocta-1,7-diene-3,6-diol is unique due to its specific structural features and the presence of both diene and diol functional groups.
Propriétés
Numéro CAS |
51276-33-6 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2,6-dimethylocta-1,7-diene-3,6-diol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)7-6-9(11)8(2)3/h5,9,11-12H,1-2,6-7H2,3-4H3 |
Clé InChI |
HZHJGFRDKJPQPV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(CCC(C)(C=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-15-carboxamide](/img/structure/B14649859.png)



